molecular formula C22H20N2O5S B2951909 2-(4-methoxyphenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide CAS No. 922137-90-4

2-(4-methoxyphenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide

Cat. No. B2951909
M. Wt: 424.47
InChI Key: DBASNZSYWWTWGQ-UHFFFAOYSA-N
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Description

The compound “2-(4-methoxyphenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide” belongs to the class of dibenzoxazepines . Dibenzoxazepines are biologically active compounds and have been reported to be used in the treatment and/or prophylaxis of illnesses .


Synthesis Analysis

The synthesis of dibenzo[b,f][1,4]oxazepine compounds has been reported in the literature. One such method involves the Ru-Catalyzed asymmetric transfer hydrogenation (ATH) of dibenzo[b,f][1,4]oxazepine compounds in the presence of an (R,R)-Ru-Ts-DPEN complex . This developed catalytic asymmetric protocol provides biologically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepines with excellent conversion (up to >99%) and high enantioselectivity (up to 93% ee) in water as an environmentally benign solvent .


Molecular Structure Analysis

The molecular structure of dibenzoxazepines is characterized by a dibenzo[b,f][1,4]oxazepine core . The exact structure of “2-(4-methoxyphenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide” would require more specific information or computational analysis for accurate determination.


Chemical Reactions Analysis

The chemical reactions involving dibenzoxazepines are diverse. As mentioned earlier, one key reaction is the Ru-Catalyzed asymmetric transfer hydrogenation . Further reactions would depend on the specific substituents present on the dibenzoxazepine core.

properties

IUPAC Name

2-(4-methoxyphenyl)-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c1-28-17-9-6-15(7-10-17)12-13-30(26,27)24-16-8-11-20-18(14-16)22(25)23-19-4-2-3-5-21(19)29-20/h2-11,14,24H,12-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBASNZSYWWTWGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide

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